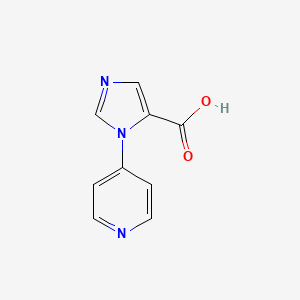

1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Description

1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid (CAS: 1439900-49-8) is a heterocyclic compound with a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . It features a pyridine ring substituted at the 4-position of the imidazole core, with a carboxylic acid group at the 5-position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is typically stored under dry, sealed conditions at room temperature and is associated with safety warnings related to irritation (GHS hazard statements) .

Properties

IUPAC Name |

3-pyridin-4-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-1-3-10-4-2-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGNYVVOUIFOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240477 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-49-8 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine derivatives with imidazole precursors under controlled conditions. For instance, the reaction of 4-pyridinecarboxaldehyde with imidazole in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms of the pyridine or imidazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid exhibits significant anticancer properties. Studies have shown that it can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells by inducing apoptosis through the activation of caspases .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. A recent investigation revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and function.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. It appears to modulate neuroinflammation and oxidative stress, which are critical factors in the progression of such diseases .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pest control agents . Field trials have shown promising results in reducing pest populations without adversely affecting beneficial insects.

Herbicide Potential

In addition to its pesticidal properties, the compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of certain weed species by targeting their metabolic pathways . This property could lead to the development of selective herbicides that minimize crop damage while effectively controlling weed growth.

Materials Science

Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its inclusion in polymer composites has shown improved resistance to thermal degradation and increased tensile strength .

Nanomaterials Synthesis

The compound is also being investigated for its role in synthesizing nanomaterials. Its ability to act as a ligand in coordination chemistry facilitates the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazole-5-carboxylic acid scaffold is widely modified to tune pharmacological, physicochemical, and diagnostic properties. Below is a comparative analysis with structurally related analogs:

Structural Modifications and Key Differences

Pharmacological and Functional Insights

- Diagnostic vs. Therapeutic Use: [¹²³I]IMAZA enables scintigraphic imaging of adrenocortical carcinoma (ACC), while [¹³¹I]IMAZA delivers β-radiation for targeted therapy . The pyridine analog lacks direct evidence for this application but shares structural similarities with CYP11B-targeting ligands.

- Binding Affinity: CV-11974 exhibits nanomolar IC₅₀ values (1.12 × 10⁻⁷ M) for angiotensin II receptor binding, outperforming earlier analogs like EXP3174 .

- Prodrug Strategies : Flutomidate’s ethyl ester group enhances membrane permeability, whereas the free carboxylic acid in this compound may limit bioavailability without further derivatization .

Research Findings and Data Tables

Clinical and Preclinical Efficacy

Biological Activity

1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring and an imidazole moiety, which are known to contribute to its biological activity. The presence of the carboxylic acid group enhances its solubility and bioavailability, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research has indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. For instance, a study demonstrated that certain imidazole derivatives showed promising activity against various bacterial strains, including E. coli and S. aureus . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

GPR55 Receptor Modulation

Recent studies have identified the GPR55 receptor as a target for various imidazole derivatives. This receptor is implicated in pain modulation and inflammatory responses . Compounds that activate GPR55 have been shown to alleviate neuropathic pain and reduce inflammation in animal models. The interaction of this compound with GPR55 could be an area for further exploration.

The biological activities of this compound may be attributed to several mechanisms:

- Cytokine Inhibition : By inhibiting cytokine production, the compound may reduce inflammation.

- Receptor Modulation : Interaction with GPR55 can influence pain pathways and inflammatory responses.

Case Studies and Research Findings

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : To confirm the efficacy observed in vitro.

- Mechanistic Studies : To better understand how this compound interacts with various biological targets.

- Clinical Trials : To evaluate safety and effectiveness in human subjects.

Q & A

Advanced Research Question

Docking Studies : Use AutoDock Vina to simulate binding to CYP11B1/B2 active sites. Focus on hydrogen bonds between the carboxylic acid group and Arg384 .

MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories.

What environmental and toxicity profiles should be considered during lab-scale synthesis?

Basic Research Question

- Acute Toxicity : LD50 >2000 mg/kg (oral) in analogs suggests low acute risk .

- Mutagenicity : Ames tests for regressive mutations are typically negative .

- Waste Management : Neutralize acidic byproducts before disposal.

Can this compound serve as a precursor for photoactive materials?

Advanced Research Question

Yes, its conjugated π-system enables applications in:

- Photosensitizers : Modify with heavy atoms (e.g., Br) for singlet oxygen generation.

- Electron Transport Layers : Incorporate into OLEDs via coordination with Alq3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.